molecular formula C12H14F3NO B1584540 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol CAS No. 2249-28-7

4-[3-(Trifluoromethyl)phenyl]-4-piperidinol

Cat. No. B1584540
CAS RN: 2249-28-7
M. Wt: 245.24 g/mol
InChI Key: ILKPZCKFWLTEBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-[3-(Trifluoromethyl)phenyl]-4-piperidinol” has been reported in the literature . The synthesis often involves the reaction of a trifluoromethyl pyridine building block with a larger chlorinated counterpart .

Scientific Research Applications

Anti-tuberculosis Activity

4-[3-(Trifluoromethyl)phenyl]-4-piperidinol derivatives have been investigated for their potential in treating tuberculosis. Sun et al. (2009) explored the synthesis and biological evaluation of piperidinol analogs with anti-tuberculosis activity. They discovered compounds demonstrating good anti-tuberculosis activity, although some side effects were noted in vivo, potentially due to the aryl piperidinol core (Sun et al., 2009).

Crystal Structure Analysis

The crystal structures of 4-[3-(XC6H4)-hexahydro[1,3] oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines, including variants of 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol, have been studied. Souza et al. (2013) reported that these molecules, active against multidrug-resistant tuberculosis strains, exhibit specific molecular conformations and inter-planar angles (Souza et al., 2013).

Synthesis for Neuroleptic Agents

4-[3-(Trifluoromethyl)phenyl]-4-piperidinol has been used in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol. Botteghi et al. (2001) described the synthesis of these pharmaceuticals using key intermediates involving 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol (Botteghi et al., 2001).

Analgesic Potential

The analgesic potential of 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol derivatives has been studied by Haider et al. (2021). They synthesized and characterized a series of derivatives, finding potent analgesic efficacy in most compounds tested in mice (Haider et al., 2021).

Cytotoxicity Against Cancer Cell Lines

Kucukoglu et al. (2015) synthesized 4-piperidinol derivatives and tested their cytotoxicity against human hepatoma and breast cancer cell lines. They found that certain derivatives exhibited higher cytotoxic potency than the reference compound 5-FU against the Huh7 cell line (Kucukoglu et al., 2015).

Glycosylation Reactions

Crich and Vinogradova (2007) researched the use of 4-piperidinol derivatives in glycosylation reactions. They synthesized a series of compounds to study the stereochemical outcomes of glycosylation reactions, finding a dependency on the electron-withdrawing capability of substituents (Crich & Vinogradova, 2007).

Inhibitors of Soluble Epoxide Hydrolase

Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. They utilized a piperidine framework, including 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol, in the development of these inhibitors (Thalji et al., 2013).

Novel Insecticides

Cai et al. (2010) explored the use of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives, based on the PAPP scaffold including 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol, for the development of novel insecticides. They reported certain growth-inhibiting and larvicidal activities against armyworm (Cai et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, “4-[3-(Trifluoromethyl)phenyl]-4-piperidinol hydrochloride”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Other related compounds also present various hazards .

properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-2-9(8-10)11(17)4-6-16-7-5-11/h1-3,8,16-17H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKPZCKFWLTEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177014
Record name 4-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Trifluoromethyl)phenyl]-4-piperidinol

CAS RN

2249-28-7
Record name 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2249-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperidin-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002249287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(α,α,α-trifluoro-m-tolyl)piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Jones - 2019 - scholar.umw.edu
Tuberculosis is the leading cause of death from infectious disease in the world. Although tuberculosis drugs exist, the rise of drug-resistant tuberculosis has created a need for new …
Number of citations: 0 scholar.umw.edu
SW Choi, DR Elmaleh, RN Hanson, TM Shoup… - Bioorganic & medicinal …, 2002 - Elsevier
A series of (bisarylmethoxy)butylpiperidine derivatives was prepared and evaluated in vitro and in vivo to determine the structural requirements necessary for dual activity at the DAT …
Number of citations: 7 www.sciencedirect.com

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